Carpronium

Overview

Description

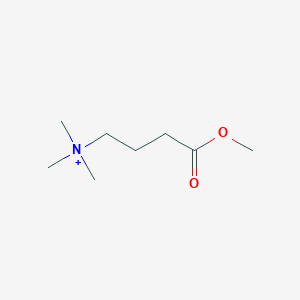

Carpronium chloride is a quaternary ammonium compound with the chemical formula C8H18ClNO2. It is primarily known for its use as a hair growth stimulant and vasodilator. This compound chloride is commonly used in the treatment of alopecia and other hair loss conditions due to its ability to improve blood circulation in the scalp .

Preparation Methods

Carpronium chloride can be synthesized through a multi-step process starting from γ-butyrolactone. The synthetic route involves the following steps :

Ring-opening of γ-butyrolactone: This step produces 4-chlorobutyryl chloride.

Esterification: The 4-chlorobutyryl chloride is then esterified to form the corresponding ester.

Quaternization: The final step involves quaternization using trimethylamine to produce this compound chloride.

Industrial production methods typically employ alkali anion resin and potassium iodide as catalysts to achieve high yields of this compound chloride and its ethyl ester analogue .

Chemical Reactions Analysis

Carpronium chloride undergoes various chemical reactions, including:

Oxidation: this compound chloride can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions involving this compound chloride are less common.

Substitution: this compound chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions .

Scientific Research Applications

Carpronium chloride has several scientific research applications, including :

Pharmacokinetics and Biomedical Analysis: Methods have been developed to determine this compound chloride levels in plasma, which are useful for pharmacokinetic studies.

Vasodilatory Effects: Studies have shown that this compound chloride induces vasodilation in vascular smooth muscles, improving blood flow without affecting systemic blood pressure.

Hair Growth Stimulation: this compound chloride is widely used in dermatology for the treatment of alopecia and other hair loss conditions.

Combination Therapy: It is used in combination with other compounds for treating conditions like alopecia areata.

Mechanism of Action

Carpronium chloride exerts its effects primarily through vasodilation. It achieves this by dilating vascular smooth muscles, thereby improving blood circulation in the scalp. This enhanced blood flow stimulates hair follicles and promotes hair growth . The molecular targets and pathways involved include muscarinic cholinergic receptors, which this compound chloride activates to induce vasodilation .

Comparison with Similar Compounds

Carpronium chloride is unique due to its dual action as a hair growth stimulant and vasodilator. Similar compounds include :

Minoxidil: Another well-known hair growth stimulant, but it primarily works by prolonging the anagen phase of hair growth.

Finasteride: Used for treating male-pattern baldness, it works by inhibiting the conversion of testosterone to dihydrotestosterone (DHT).

Dutasteride: Similar to finasteride, it inhibits the conversion of testosterone to DHT but is more potent.

This compound chloride stands out due to its specific mechanism of action involving vasodilation and its effectiveness in improving blood circulation in the scalp.

Biological Activity

Carpronium chloride, a compound primarily recognized for its application in hair growth treatments, exhibits a range of biological activities that warrant thorough exploration. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound Chloride

This compound chloride is a small molecule drug with the chemical formula and a CAS registry number of 13254-33-6. Initially developed for treating alopecia, it is also utilized in managing seborrhea sicca and vitiligo vulgaris. The compound functions as a vasodilator and has been shown to enhance blood flow in microvascular systems, which is critical for its efficacy in promoting hair growth.

The primary mechanism through which this compound chloride exerts its effects involves vasodilation of vascular smooth muscle. This action increases microcirculation, particularly in the scalp, facilitating nutrient delivery to hair follicles. Additionally, this compound's cholinergic properties contribute to its pharmacological profile by mimicking acetylcholine activity, which can further enhance local blood flow and stimulate hair growth processes.

Vasodilatory Effects

In vivo studies have demonstrated that topical application of this compound chloride leads to significant vasodilation in rat mesenteric arterioles without affecting systemic blood pressure. This localized increase in blood flow is crucial for its therapeutic applications in hair regrowth treatments .

Table 1: Effects of this compound Chloride on Microvascular Blood Flow

| Study | Model | Application Method | Observed Effect |

|---|---|---|---|

| Rats | Topical | Increased arteriolar diameter and blood flow | |

| Rats | Intravital videomicroscopy | No change in systemic blood pressure; enhanced microcirculation |

Hair Growth Stimulation

This compound chloride has been shown to enhance the effects of other hair growth agents like minoxidil. Studies indicate that when combined with minoxidil, this compound allows for a reduction in the amount of minoxidil needed while still achieving superior hair growth results .

Table 2: Comparative Efficacy of this compound with Minoxidil

| Treatment Combination | Hair Growth Efficacy |

|---|---|

| Minoxidil alone | Moderate |

| Minoxidil + this compound | Enhanced |

Clinical Case Studies

-

Cholinergic Crisis Case Report :

A notable case involved an 81-year-old woman who experienced a cholinergic crisis after ingesting a topical this compound solution. Symptoms included hypotension and altered consciousness, highlighting the importance of understanding the safety profile associated with this compound . -

Hair Growth Efficacy Trials :

Clinical trials have assessed the efficacy of this compound chloride in various formulations for alopecia treatment. Results indicated significant improvements in hair density and thickness when used over several months compared to placebo controls .

Safety Profile and Adverse Effects

While this compound chloride is generally well-tolerated, some adverse effects have been reported, including headaches and dermatitis contact reactions. A study involving 36 subjects noted that 58% experienced at least one adverse event, but no serious complications were documented .

Properties

IUPAC Name |

(4-methoxy-4-oxobutyl)-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2/c1-9(2,3)7-5-6-8(10)11-4/h5-7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSLKIBWQSTAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13254-33-6 (chloride), 19075-28-6 (iodide), 13254-33-6 (chloride salt/solvate) | |

| Record name | Carpronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048236 | |

| Record name | Carpronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14075-13-9 | |

| Record name | Carpronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARPRONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6UK728GLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.